molecular formula C6H5BrS2 B567184 5-Bromo-1,3-benzenedithiol CAS No. 1219501-75-3

5-Bromo-1,3-benzenedithiol

Cat. No.: B567184
CAS No.: 1219501-75-3
M. Wt: 221.13
InChI Key: AHHCKAJHIBGSHJ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-benzenedithiol: is an organosulfur compound with the molecular formula C6H5BrS2 . It is characterized by the presence of a bromine atom and two thiol groups attached to a benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and materials science.

Scientific Research Applications

Chemistry: 5-Bromo-1,3-benzenedithiol is used as a building block in the synthesis of more complex organosulfur compounds. It is also employed in the study of thiol-based reactions and mechanisms.

Biology: In biological research, this compound can be used to study the interactions of thiol groups with biological molecules, such as proteins and enzymes.

Industry: In industrial applications, this compound can be used in the production of materials with specific properties, such as polymers and coatings that require the presence of thiol groups.

Safety and Hazards

5-Bromo-1,3-benzenedithiol can cause skin and eye irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment, and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-benzenedithiol typically involves the bromination of 1,3-benzenedithiol. One common method includes the reaction of 1,3-benzenedithiol with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing safety measures to handle the reactive bromine and thiol groups.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-1,3-benzenedithiol can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are often performed in alcohol or aqueous solutions.

    Substitution: Amines, alkoxides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiolates.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-benzenedithiol involves the reactivity of its thiol groups. Thiol groups can form disulfide bonds with other thiol-containing molecules, which is a key interaction in many biological and chemical processes. The bromine atom can also participate in substitution reactions, allowing the compound to be modified or used as a precursor in various synthetic pathways.

Comparison with Similar Compounds

    1,3-Benzenedithiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chloro-1,3-benzenedithiol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

    5-Iodo-1,3-benzenedithiol: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways.

Uniqueness: 5-Bromo-1,3-benzenedithiol is unique due to the presence of both bromine and thiol groups, which allows it to participate in a wide range of chemical reactions. The bromine atom provides a site for nucleophilic substitution, while the thiol groups can engage in oxidation, reduction, and disulfide bond formation. This combination of functional groups makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

5-bromobenzene-1,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrS2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHCKAJHIBGSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659956
Record name 5-Bromobenzene-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219501-75-3
Record name 5-Bromobenzene-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-benzenedithiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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